molecular formula C22H21N3O7 B12996655 Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate

Cat. No.: B12996655
M. Wt: 439.4 g/mol
InChI Key: KRAHUGGLXFCCBY-CXUHLZMHSA-N
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Description

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including cyano, methoxy, nitro, and ester groups, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C22H21N3O7

Molecular Weight

439.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methyl-5-nitroanilino)-2-oxoethoxy]phenyl]prop-2-enoate

InChI

InChI=1S/C22H21N3O7/c1-4-31-22(27)16(12-23)9-15-6-8-19(20(10-15)30-3)32-13-21(26)24-18-11-17(25(28)29)7-5-14(18)2/h5-11H,4,13H2,1-3H3,(H,24,26)/b16-9+

InChI Key

KRAHUGGLXFCCBY-CXUHLZMHSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the core structure: This step involves the formation of the acrylate backbone through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetic ester.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the nitrophenyl group: This step involves the nitration of a phenyl ring followed by amination to introduce the nitro and amino groups.

    Formation of the final product: The final step involves the coupling of the intermediate compounds through esterification and other necessary reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate has been investigated for its potential biological activities, particularly as a therapeutic agent. Studies have focused on its interactions with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown promise in modulating enzyme activity related to cancer metabolism.
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The structural components hint at possible mechanisms of action that warrant further investigation.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. Key applications include:

  • Synthesis of Complex Molecules : this compound can be used to synthesize other biologically active compounds through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of Acrylate Backbone : Achieved through a Knoevenagel condensation reaction.
  • Introduction of Functional Groups : Methylation and nitration processes introduce methoxy and nitro groups respectively.
  • Final Coupling : Esterification and additional reactions yield the final product.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.
  • Coatings and Adhesives : The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives formulations .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, prompting further exploration into its mechanism of action.

Case Study 2: Synthesis Applications

Research focusing on the synthesis of novel compounds using this compound as an intermediate demonstrated its utility in creating complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Similar structure but lacks the nitrophenyl group.

    Ethyl 2-cyano-3-(3-methoxy-4-(2-aminophenyl)phenyl)acrylate: Similar structure but lacks the nitro group.

Uniqueness

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of cyano, methoxy, nitro, and ester groups makes it a versatile compound for various chemical transformations and applications.

Biological Activity

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound characterized by its diverse functional groups, including cyano, methoxy, nitro, and ester moieties. Its structural complexity suggests potential biological activities that are currently under investigation in various scientific fields.

The molecular formula of the compound is C22H21N3O7C_{22}H_{21}N_{3}O_{7}, with a molecular weight of 439.4 g/mol. The compound's structure includes multiple reactive sites, making it a candidate for various chemical transformations and biological interactions.

PropertyValue
Molecular FormulaC22H21N3O7
Molecular Weight439.4 g/mol
IUPAC Nameethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methyl-5-nitroanilino)-2-oxoethoxy]phenyl]prop-2-enoate

The biological activity of this compound is thought to involve interactions at the molecular level, particularly with enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing biochemical pathways through competitive binding or allosteric effects.

Antioxidant and Anti-Cancer Effects

Recent studies have highlighted the potential antioxidant and anti-cancer properties of related compounds. For instance, a sodium salt derivative of a similar structure demonstrated significant anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced tumor volume and cell count, along with increased expression of apoptotic markers like caspase 3, indicating a mechanism involving apoptosis induction .

Enzyme Inhibition Studies

Ethyl 2-cyano derivatives have been utilized in enzyme inhibition studies, showcasing their ability to interact with specific target proteins. These interactions can lead to the development of novel therapeutic agents aimed at diseases where enzyme dysregulation is a factor .

Case Studies

  • Ehrlich Ascites Carcinoma Study :
    • Objective : Evaluate the anti-cancer efficacy of sodium salt derivatives.
    • Findings : The compound exhibited significant chemopreventive effects, enhancing apoptosis in cancer cells while preserving normal tissue integrity .
  • Enzyme Interaction Analysis :
    • Objective : Investigate the binding affinity and inhibition potential against specific enzymes.
    • Findings : The compound demonstrated competitive inhibition, suggesting its utility in drug design for conditions involving enzyme overactivity .

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